
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAA belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is mainly attributed to its ability to interact with specific molecular targets in the cell. In cancer cells, this compound binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle formation. This leads to cell cycle arrest and eventually apoptosis. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which is a critical regulator of NF-κB activation. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway, which enhances the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the cell. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and eventually apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which reduces the recruitment of immune cells to the site of inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation, which protects the brain from damage caused by neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its easy synthesis method, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate solvents and concentrations for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One of the most promising areas of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in various cancer types and to elucidate its mechanism of action in vivo. Another area of research is its potential use in inflammation and autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with this compound and to investigate its long-term effects on the immune system. Additionally, research is needed to explore the potential use of this compound in neurological disorders, such as Alzheimer's and Parkinson's diseases. Studies are needed to investigate the efficacy of this compound in animal models of these diseases and to elucidate its mechanism of action in the brain. Overall, this compound has great potential for therapeutic applications, and further research is needed to fully understand its biological activities and clinical potential.
Synthesemethoden
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple one-pot reaction between 3-methoxy-4-methylbenzaldehyde, 2-amino-5-methylthiazole, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is a critical step in cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been reported to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-5-11(6-12(9)18-3)7-13(17)16-14-15-8-10(2)19-14/h4-6,8H,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKTWOPANMOZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)
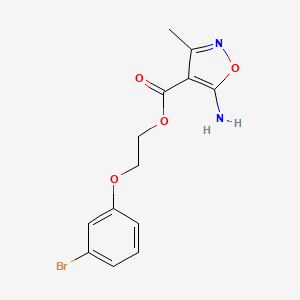
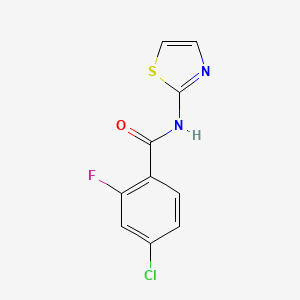
![3-Methoxy-4-[(3,5-dimethyl-1H-pyrazole-4-yl)sulfonyloxy]benzoic acid methyl ester](/img/structure/B7454495.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7454507.png)
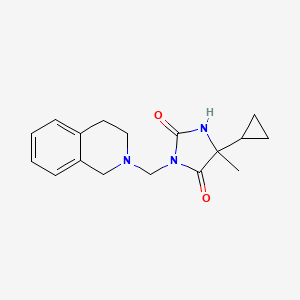
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)
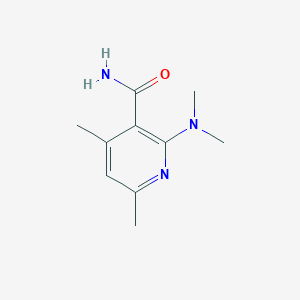

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
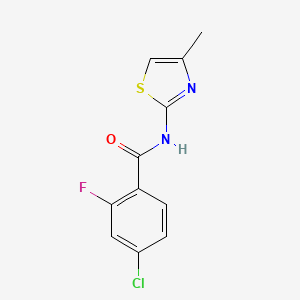
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
